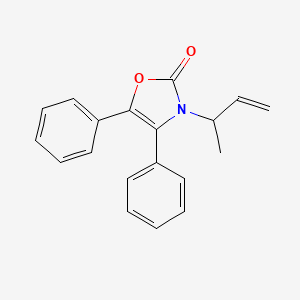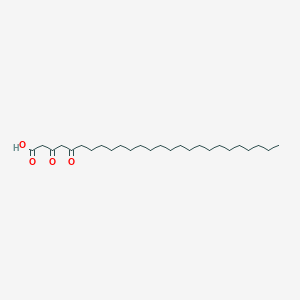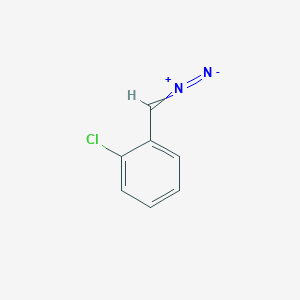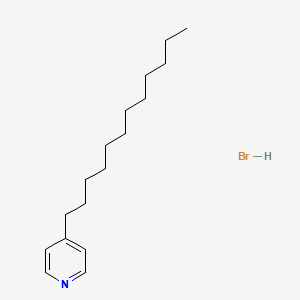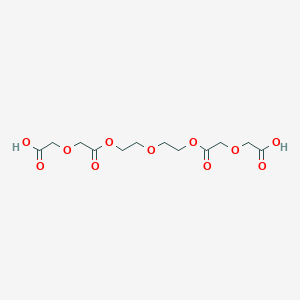
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is an organic compound with the molecular formula C12H22O9. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is also known by its IUPAC name, 3,6,9,12,15-pentaoxaheptadecanedioic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid typically involves the reaction of hexaethylene glycol with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Análisis De Reacciones Químicas
Types of Reactions
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This mechanism is particularly relevant in the context of neurological studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Hexaethylene glycol: Similar in structure but lacks the terminal carboxylic acid groups.
Tetraethylene glycol: Shorter chain length and different functional groups.
Polyethylene glycol: Varies in chain length and functionalization
Uniqueness
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is unique due to its specific chain length and the presence of multiple ether linkages and terminal carboxylic acid groups. These features make it particularly useful in applications requiring specific molecular interactions and properties .
Propiedades
Número CAS |
77022-98-1 |
|---|---|
Fórmula molecular |
C12H18O11 |
Peso molecular |
338.26 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(carboxymethoxy)acetyl]oxyethoxy]ethoxy]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H18O11/c13-9(14)5-20-7-11(17)22-3-1-19-2-4-23-12(18)8-21-6-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
IVLOPSYWQQPETJ-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)COCC(=O)O)OCCOC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
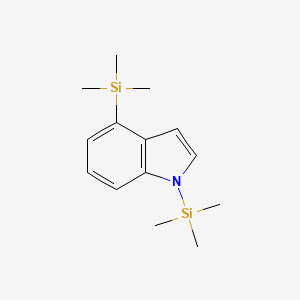
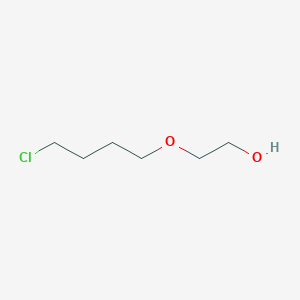

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

